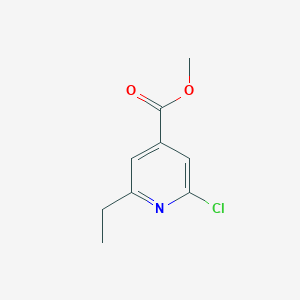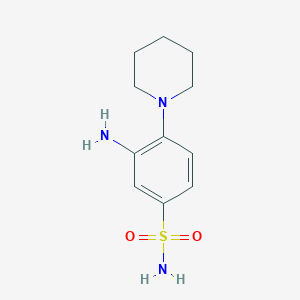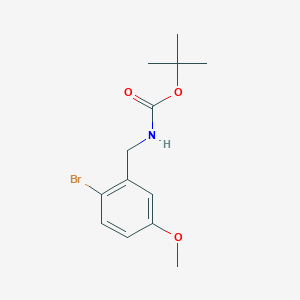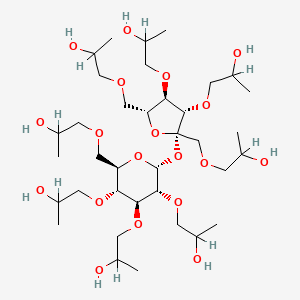
4-(2-Methoxyphenyl)-2-methylphenol
Descripción general
Descripción
4-(2-Methoxyphenyl)-2-methylphenol, also known as 2-methoxy-4-methylphenol, is a phenolic compound that is used in a variety of scientific and industrial applications. It has a wide range of properties, including a low melting point, low volatility, low toxicity, and a high affinity for organic compounds. It has been used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. In addition, it has been used in the manufacture of polymers, adhesives, and in the protection of metals from corrosion. Furthermore, it has been used in the study of the biochemical and physiological effects of various compounds on organisms.
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Methoxyphenyl)-2-methylphenol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of binding. The binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . The in silico docking and molecular dynamics simulations provide further insights into this interaction .
Biochemical Pathways
The alpha1-adrenergic receptors, which are the targets of 4-(2-Methoxyphenyl)-2-methylphenol, are associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The affected pathways and their downstream effects are related to these conditions and neurotransmitters.
Pharmacokinetics
The pharmacokinetic profile of 4-(2-Methoxyphenyl)-2-methylphenol involves absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing its effectiveness as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of 4-(2-Methoxyphenyl)-2-methylphenol’s action are primarily related to its interaction with alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence neurological conditions that these receptors are associated with .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methoxyphenyl)-2-methylphenolmethylphenol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to use in experiments. In addition, it has a low melting point, making it easy to use in a variety of laboratory experiments. Furthermore, it has a high affinity for organic compounds, making it useful in the synthesis of various organic compounds.
One limitation of 4-(2-Methoxyphenyl)-2-methylphenolmethylphenol is that it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable, making it difficult to store for long periods of time. Furthermore, it is not very reactive, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-(2-Methoxyphenyl)-2-methylphenolmethylphenol. One potential direction is to further investigate its biochemical and physiological effects, including its anti-inflammatory and antioxidant effects. In addition, further research could be conducted to investigate its ability to inhibit certain enzymes, such as cytochrome P450 enzymes. Furthermore, further research could be conducted to investigate its potential use in the synthesis of various organic compounds, such as pharmaceuticals and fragrances. Finally, further research could be conducted to investigate its potential use in the manufacture of polymers and adhesives, as well as in the protection of metals from corrosion.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-2-methylphenolmethylphenol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and fragrances. In addition, it has been used in the study of the biochemical and physiological effects of various compounds on organisms. It has also been used in the manufacture of polymers and adhesives, as well as in the protection of metals from corrosion. Furthermore, it has been used in the study of the effects of various compounds on the environment.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOZUWPMBJJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466524 | |
| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2-methylphenol | |
CAS RN |
796866-40-5 | |
| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




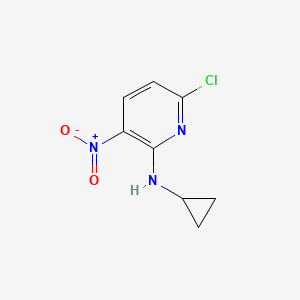
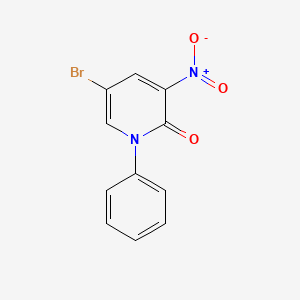
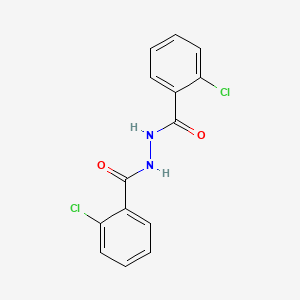
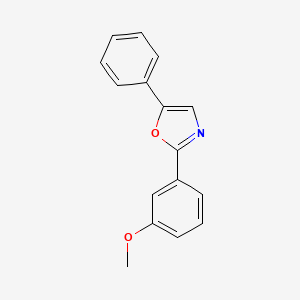
![3-[(3,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3059502.png)
